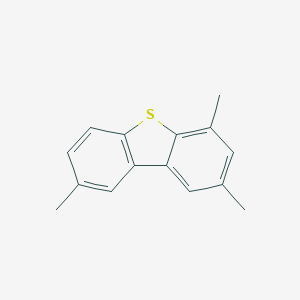

2,4,8-Trimethyldibenzothiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,8-trimethyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14S/c1-9-4-5-14-12(7-9)13-8-10(2)6-11(3)15(13)16-14/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQHEOIAYXXUHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC3=C(C=C(C=C23)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601036999 | |

| Record name | 2,4,8-Trimethyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601036999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70021-48-6, 1210-52-2 | |

| Record name | Dibenzothiophene, trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070021486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,8-Trimethyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601036999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Geochemical Genesis and Occurrence of 2,4,8 Trimethyldibenzothiophene

Formation Mechanisms in Sedimentary Environments

The formation of 2,4,8-trimethyldibenzothiophene in sedimentary environments is a complex process intertwined with the geological transformation of organic matter under heat and pressure over millions of years. Its genesis is not an isolated event but rather a part of the broader cycle of hydrocarbon generation from kerogen, influenced by the availability of sulfur.

Thermal maturation refers to the heat-driven reactions that alter the composition of organic matter, converting it into petroleum and natural gas. aapg.org For dibenzothiophenes, thermal maturation involves processes of alkylation (addition of alkyl groups) and demethylation (removal of methyl groups). In high-sulfur source rocks, methylated dibenzothiophenes are often more abundant than the parent compound, dibenzothiophene (B1670422). researchgate.net The distribution of different isomers of methyldibenzothiophenes (MDBT), dimethyldibenzothiophenes (DMDBT), and trimethyldibenzothiophenes (TMDBT), including the 2,4,8-isomer, is strongly correlated with the thermal maturity of the source rock. doi.org As thermal maturity increases, the relative concentrations of these isomers change in a predictable manner, making them useful as maturity indicators. doi.org

Kerogen, the solid, insoluble organic matter in sedimentary rocks, is the primary precursor to oil and gas. wikipedia.orgbritannica.com It is formed from the degradation of biological material like algae, plankton, and plants. wikipedia.orgaapg.org The type of kerogen present dictates the type of hydrocarbons that will be generated. aapg.org

Dibenzothiophenes are particularly associated with Type II-S kerogen, which is rich in organic sulfur. doi.org This type of kerogen is typically formed in marine environments. aapg.orgfrontiersin.org The presence of chemically bonded sulfur in the kerogen structure lowers the activation energy required for thermal cracking. doi.org This means that oil generation can begin at lower temperatures compared to sulfur-poor kerogen. doi.org As the kerogen breaks down with increasing temperature, it releases smaller molecules, including the dibenzothiophene series. researchgate.net The process involves aromatization, where aliphatic chains are converted into aromatic rings, and polycyclization, where single rings combine to form larger structures. researchgate.net

Table 1: Kerogen Types and Hydrocarbon Potential

| Kerogen Type | Primary Hydrocarbon Potential | Typical Depositional Environment | Relevance to Dibenzothiophenes |

|---|---|---|---|

| Type I | Oil Prone | Lacustrine (Lake) | Low |

| Type II | Oil and Gas Prone | Marine | High, especially Type II-S which is sulfur-rich. doi.org |

| Type III | Gas Prone | Terrestrial | Low to moderate. |

| Type IV | Inert (No Hydrocarbons) | Varied (often oxidized material) | None |

The sulfur in this compound originates from the geological environment. A primary source of this sulfur is seawater sulfate (B86663). acs.org In anoxic (oxygen-depleted) water columns or sediments, sulfate-reducing bacteria convert sulfate (SO₄²⁻) into hydrogen sulfide (B99878) (H₂S). acs.org This H₂S, along with derived polysulfides, is highly reactive. youtube.com

This reactive sulfur can then be incorporated into organic matter through a process called sulfurization. youtube.comwashu.edu This can happen relatively quickly, on timescales of hours to days, and is a significant mechanism for preserving organic carbon. washu.edu The sulfur nucleophiles (like H₂S) react with functionalized organic molecules, incorporating sulfur into their structure. acs.org This process is considered a major pathway for the formation of organically bound sulfur in kerogens and coals, which can later be released as compounds like dibenzothiophenes during thermal maturation. acs.org

The widespread distribution of dibenzothiophene and its alkylated forms in sediments and crude oils is thought to result from the catalytic reaction of biphenyl (B1667301) ring systems with sulfur on the surface of carbonaceous materials. researchgate.net The basic dibenzothiophene structure consists of two benzene (B151609) rings fused to a central thiophene (B33073) ring. wikipedia.org Its synthesis can be achieved by reacting biphenyl with sulfur dichloride in the presence of a catalyst. wikipedia.org In the geological context, naturally occurring biphenyl-type structures within the complex organic matrix of kerogen are likely precursors.

The energetics of these reactions are influenced by the presence of sulfur. As mentioned, sulfur-rich kerogen (Type II-S) has a lower activation energy for thermal cracking, meaning oil generation, including the formation and release of organosulfur compounds, can occur at lower temperatures than in sulfur-poor environments. doi.org

Natural Occurrence and Distribution in Fossil Fuels and Sedimentary Rocks

This compound is a component of the complex mixture of organosulfur compounds found in crude oils and the extracts of source rocks. researchgate.netdoi.org Alkylated dibenzothiophenes, including the trimethyl isomers, are often found in higher concentrations than the unsubstituted dibenzothiophene itself in petroleum. researchgate.net

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₅H₁₄S cymitquimica.com |

| Molar Mass | 226.3 g/mol cymitquimica.comnih.gov |

| Appearance | Colorless to pale yellow solid (general for trimethyl isomers) cymitquimica.com |

| Solubility in Water | Insoluble cymitquimica.com |

| Solubility in Organic Solvents | Soluble cymitquimica.com |

Abundance in Different Hydrocarbon Fractions and Petroleum Types

The concentration of this compound, along with other alkylated dibenzothiophenes, can vary significantly depending on the type of petroleum and the specific hydrocarbon fraction. These compounds are known to be relatively abundant in many crude oils and are particularly resistant to removal during refinery processes due to the steric hindrance provided by the methyl groups. researchgate.net

Detailed analysis of gas oil fractions from different crude oil sources reveals specific concentrations of 2,4,8-TMDBT. For instance, a study of two Kuwaiti heavy crude oils, Lower Fars and Eocene, provided quantitative data on the sulfur speciation within their gas oil fractions. arabjchem.org The gas oil from the Eocene crude was found to contain a higher concentration of refractory sulfur compounds compared to the Lower Fars gas oil. arabjchem.org

The following interactive table presents the concentration of this compound and related isomers in the gas oil fractions of these two crude oils.

Table 1: Concentration of Selected Trimethyl- and Dimethyl-dibenzothiophenes in Gas Oil Fractions of Two Kuwaiti Crude Oils. arabjchem.org

| Compound | Concentration in Lower Fars Gas Oil (ppm) | Concentration in Eocene Gas Oil (ppm) |

|---|---|---|

| This compound | 2.39 | 3.11 |

| 2,4,7-Trimethyldibenzothiophene (B47645) | 71.97 | 2.89 |

| 1,4,7-Trimethyldibenzothiophene | 144.08 | 6.52 |

| 2,4,6-Trimethyldibenzothiophene | 141.59 | 28.44 |

| 4,6-Dimethyldibenzothiophene (B75733) | 100.94 | 13.74 |

Isomeric Distribution of Trimethyldibenzothiophenes in Geological Samples

The relative distribution of different isomers of trimethyldibenzothiophene (TMDBT) in crude oils, source rocks, and coal extracts provides valuable geochemical information. researchgate.netresearchgate.net This distribution is influenced by the thermal maturity of the source rock and the original organic matter input. researchgate.net

Research has shown that the thermodynamic stability of the various isomers plays a crucial role in their relative abundance in mature geological samples. researchgate.net Generally, isomers with methyl groups at the 4- and 6-positions are considered the most stable. researchgate.net Consequently, 2,4,6-trimethyldibenzothiophene is often found in higher abundance in crude oils and mature source rocks compared to other TMDBT isomers. researchgate.net Conversely, isomers with a methyl group at the 1-position are less stable and typically found in lower concentrations. researchgate.net

The isomeric distribution of TMDBTs can be used to differentiate between oils from different sources and to assess their thermal maturity. For example, in crude oils from the Tarim Basin, China, 2,4,6-TMDBT was the most abundant isomer, which is consistent with its high thermodynamic stability. researchgate.net The presence or absence of less stable isomers can indicate lower maturity or specific source characteristics.

The following table provides a generalized overview of the relative abundance of common trimethyldibenzothiophene isomers found in geological samples, based on their thermodynamic stability and observations from various geochemical studies.

Table 2: Generalized Relative Abundance of Trimethyldibenzothiophene Isomers in Mature Geological Samples.

| Isomer | Generalized Relative Abundance |

|---|---|

| 2,4,6-Trimethyldibenzothiophene | High |

| 1,4,8-Trimethyldibenzothiophene | Moderate to Low |

| This compound | Moderate to Low |

| 3,4,6-Trimethyldibenzothiophene | Moderate to Low |

| 1,2,8-Trimethyldibenzothiophene | Low |

| 1,3,7-Trimethyldibenzothiophene | Low |

This generalized distribution highlights that while 2,4,8-TMDBT is a consistently identified component, it is not typically the most abundant of the C3-dibenzothiophenes in mature petroleum systems. Its presence and relative concentration, when analyzed alongside other isomers, contribute to a more complete understanding of the geochemical history of the hydrocarbon accumulation.

Geochemical Applications and Molecular Maturity Proxies Involving 2,4,8 Trimethyldibenzothiophene

Application as Thermal Maturity Indicators

The distribution of trimethyldibenzothiophene isomers is sensitive to thermal stress, making them useful proxies for assessing the maturity of organic matter in source rocks and oils, especially in sulfur-rich Type II-S kerogen. researchgate.net As thermal maturation progresses, the relative concentrations of different TMDBT isomers shift towards a more thermodynamically stable assemblage.

Specific ratios of TMDBT isomers can be employed to delineate the thermal maturity of source rocks. One such proposed ratio involves the isomers 2,4,6-TMDBT, 2,4,7-TMDBT, and 2,4,8-TMDBT. The rationale behind using these ratios lies in the differential thermal stabilities of the various isomers. With increasing temperature and time, less stable isomers are thought to convert to more stable forms.

Research in basins such as the Niger Delta has shown that ratios of dimethyl- and trimethyldibenzothiophenes exhibit a good correlation with other established maturity parameters, indicating their dependency on the increase in thermal maturity. researchgate.net In these studies, 2,4,6-trimethyldibenzothiophene was often the dominant TMDBT isomer identified. researchgate.net While the specific ratio of 2,4,6-TMDBT / (2,4,7-TMDBT + 2,4,8-TMDBT) is a plausible maturity indicator based on theoretical stability, its application and calibration against standard maturity parameters would require empirical validation with a comprehensive sample set.

The following interactive table illustrates the expected trend of a hypothetical TMDBT isomer ratio with increasing thermal maturity.

Interactive Data Table: Hypothetical Correlation of a TMDBT Isomer Ratio with Thermal Maturity

| Sample ID | Vitrinite Reflectance (%Ro) | Tmax (°C) | Hypothetical 2,4,6-TMDBT / (2,4,7-TMDBT + 2,4,8-TMDBT) Ratio | Maturity Level |

| A-1 | 0.55 | 430 | 0.85 | Immature |

| A-2 | 0.70 | 440 | 1.20 | Early Mature |

| A-3 | 0.90 | 450 | 1.85 | Peak Mature |

| A-4 | 1.10 | 460 | 2.50 | Late Mature |

| A-5 | 1.35 | 470 | 3.10 | Post Mature |

This table is an illustrative example based on the principle that the ratio of more stable to less stable isomers increases with maturity. The values are not from a specific study but reflect the expected geochemical trend.

The utility of any new maturity proxy is established by its correlation with well-accepted parameters like vitrinite reflectance (%Ro) and the maximum temperature of hydrocarbon generation from pyrolysis (Tmax). nih.govusgs.gov Studies have demonstrated that maturity indicators derived from alkylated dibenzothiophenes, including TMDBTs, correlate well with %Ro and Tmax. researchgate.net

For instance, research on sulfur-rich source rocks has shown that the isomerization of methyldibenzothiophenes (MDBT), dimethyldibenzothiophenes (DMDBT), and TMDBTs shows strong correlations with pyrolysis data such as Tmax and the hydrogen index (HI), which allows for a direct estimation of thermal maturity. researchgate.net The consistency of these correlations across different geological settings validates the use of TMDBT isomer ratios as reliable maturity indicators, particularly in petroleum systems where traditional biomarker signals may be suppressed or altered, such as in organic sulfur-rich environments. uj.edu.pl

The fundamental principle underpinning the use of TMDBT isomer ratios as maturity proxies is the difference in the thermodynamic stability of the isomers. With increasing thermal exposure, a kinetic process drives the molecular assemblage towards equilibrium, favoring the most stable isomers. Laboratory simulation experiments have confirmed that less thermodynamically stable isomers convert to more stable ones with increasing maturity. researchgate.net

The isomers with methyl groups at positions 4 and 6 are generally considered to be among the most stable due to the absence of steric hindrance near the sulfur atom. Conversely, isomers with methyl groups at positions 1 and 9 (adjacent to the sulfur atom) are typically less stable. The transformation kinetics involve the rearrangement of these methyl groups. While the general trend is from less stable to more stable isomers, the precise reaction pathways and rates are complex and can be influenced by the geological matrix and the presence of catalysts.

Indicators of Source Facies and Depositional Environments

The distribution of sulfur-containing aromatic compounds, including the parent dibenzothiophene (B1670422) and its alkylated derivatives, can also provide clues about the source of organic matter and the conditions of the depositional environment.

While the bulk concentration of TMDBTs can point towards a particular type of organic matter input, the specific distribution of TMDBT isomers as a direct indicator of the source is less well-constrained. It is generally understood that the precursors for these compounds are more abundant in certain types of algae and bacteria found in marine settings.

The conditions during sediment deposition and early diagenesis, particularly the redox potential and the availability of sulfur, play a crucial role in the formation of organosulfur compounds. Anoxic to euxinic (anoxic and sulfidic) depositional environments are conducive to the incorporation of sulfur into organic matter, leading to higher concentrations of dibenzothiophenes in the resulting kerogen and bitumen.

The relative abundance of dibenzothiophenes (DBT) versus fluorenes (FL) and dibenzofurans (DBF) can be used to distinguish different depositional environments. For example, a ternary diagram plotting the relative percentages of these three compound classes can differentiate between marine carbonate, marine shale, and various lacustrine and terrestrial settings. researchgate.net Oils and source rocks from marine carbonate environments are typically enriched in DBTs, whereas those from freshwater lacustrine or swamp environments are dominated by DBFs and FLs. researchgate.net Brackish or saline lacustrine environments may show intermediate concentrations of DBTs. researchgate.net

The following table summarizes the general relationship between the relative abundance of dibenzothiophenes and the depositional environment, based on published research trends.

Interactive Data Table: General Abundance of Dibenzothiophenes in Different Depositional Environments

| Depositional Environment | Lithology | Relative Abundance of Dibenzothiophenes |

| Marine | Carbonate | High |

| Marine | Shale | Moderate to High |

| Saline/Brackish Lacustrine | Shale/Marl | Moderate |

| Freshwater Lacustrine | Shale | Low |

| Fluvial/Deltaic/Swamp | Coal/Shale | Very Low |

This table is a generalized representation based on the principles described in geochemical literature. The specific abundance can vary based on local conditions.

While these broad trends are established, the influence of specific depositional conditions (e.g., subtle changes in redox potential) on the initial distribution of trimethyldibenzothiophene isomers is an area of ongoing research. The primary control on the isomer ratios observed in mature samples is generally considered to be thermal evolution, which can overprint the initial source-related signature.

Advanced Analytical Methodologies for 2,4,8 Trimethyldibenzothiophene Characterization

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for separating 2,4,8-TDBT from interfering compounds in complex matrices. The choice between gas and liquid chromatography depends on the volatility of the analytes and the specific requirements of the analysis.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of PASHs, including trimethyldibenzothiophene isomers. nih.gov The high resolving power of modern capillary columns allows for the separation of closely related isomers, which is critical as their relative ratios can provide valuable information, for instance, about the nature and maturity of crude oil source rock. researchgate.net

The identification of specific isomers like 2,4,8-TDBT is typically achieved by comparing their retention times and mass spectra with those of authentic standards or by using retention indices from the literature. nih.gov Some isomers of trimethyldibenzothiophene that were only tentatively identified in the past have been more definitively determined by comparing experimental data with calculated retention indices, taking the specific substitution pattern of the methyl groups into account. nih.gov

To enhance selectivity, especially in highly complex samples, two-dimensional gas chromatography (GCxGC) can be employed. This technique uses two columns with different stationary phases (e.g., a non-polar column followed by a polar column) to achieve superior separation of sulfur-containing compounds from hydrocarbons. arabjchem.org Furthermore, advanced MS techniques like tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode offer exceptional selectivity and sensitivity. researchgate.net The MRM mode allows for the filtering of interfering compounds, resulting in a cleaner chromatogram and more reliable quantification, even without extensive sample fractionation. researchgate.net The use of high-resolution mass spectrometry, such as with a quadrupole time-of-flight (QTOF) detector, provides accurate mass measurements that further improve the characterization and differentiation of PASHs from co-eluting polycyclic aromatic hydrocarbons (PAHs). researchgate.net

Table 1: GC-MS Parameters for Alkylated Dibenzothiophene (B1670422) Analysis

| Parameter | Description | Relevance |

| Column | Typically a non-polar or mid-polarity fused-silica capillary column (e.g., Rxi-5Sil MS). arabjchem.org | The choice of stationary phase is critical for resolving isomers. |

| Injector | Splitless mode is often used for trace analysis to maximize analyte transfer to the column. researchgate.net | Optimizes sensitivity for low-concentration samples. |

| Carrier Gas | Helium is commonly used. researchgate.net | Inert mobile phase that carries analytes through the column. |

| Temperature Program | A programmed temperature ramp (e.g., from 60°C to 320°C) is used to elute compounds based on their boiling points. | Enables separation of a wide range of compounds with different volatilities. |

| MS Detector | Quadrupole, Ion Trap, Time-of-Flight (TOF), or Triple Quadrupole (MS/MS). researchgate.netresearchgate.net | Determines selectivity, sensitivity, and mass accuracy. |

| Ionization Mode | Electron Ionization (EI) is standard for creating reproducible fragmentation patterns for library matching. researchgate.net | Provides structural information for compound identification. |

Liquid Chromatography and High-Resolution Mass Spectrometry Approaches for PASH Speciation

For less volatile or thermally unstable PASHs, liquid chromatography (LC) is the preferred separation method. youtube.com When coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap or TOF analyzers, LC-HRMS becomes a powerful tool for the speciation of PASHs in high-boiling petroleum fractions and other complex mixtures. nih.govfrontiersin.org HRMS provides highly accurate mass measurements, which allow for the determination of elemental formulas for detected compounds, aiding in their identification, especially when authentic standards are unavailable. youtube.comnih.gov

The development of specialized stationary phases has improved the separation of PASHs. For example, a stationary phase containing a palladium(II)-complex has shown high efficiency for separating PASHs from other aromatic compounds. nih.govcapes.gov.br Thiophene (B33073) rings that are condensed with other aromatic systems are more strongly retained on this phase, allowing for group-type separation. nih.gov This fractionation simplifies subsequent analysis by mass spectrometry. nih.gov

LC-HRMS methods are particularly valuable for analyzing samples where the matrix is extremely complex, such as dissolved organic matter or in forensic toxicology, demonstrating the technique's versatility. frontiersin.orgnih.gov The high sensitivity and selectivity of LC-HRMS enable the detection and quantification of analytes at low concentrations in challenging matrices like surface water. selectscience.net

Quantification Strategies and Internal Standards

Accurate quantification is essential for understanding the absolute abundance of 2,4,8-TDBT in a given sample. This requires careful calibration and the use of appropriate standards to correct for analytical variability.

The accurate determination of the concentration of 2,4,8-TDBT and other alkylated dibenzothiophenes relies on establishing a clear relationship between the instrument's response and the analyte's concentration. This is achieved by creating a calibration curve using standard solutions of the target compound at several known concentrations. researchgate.netnih.gov A linear working range is established where the response is directly proportional to the concentration, often demonstrated by a high correlation coefficient (R²) value, typically greater than 0.99. researchgate.netnih.gov

To compensate for variations in sample injection volume, instrument response drift, and sample matrix effects that can suppress or enhance the analyte signal, an internal standard is often used. An internal standard is a compound with similar chemical properties to the analyte but which is not present in the original sample. It is added at a known concentration to all standards and samples. nih.gov The quantification is then based on the ratio of the analyte's response to the internal standard's response. For the analysis of dibenzothiophenes, octadeutero-dibenzothiophene (DBT-d8), a stable isotope-labeled version of dibenzothiophene, is considered an optimal internal standard. nih.gov However, it is crucial to perform calibration experiments for each class of compounds, as response factors can vary. nih.gov

Table 2: Example of a Calibration Strategy

| Step | Procedure | Purpose |

| 1. Standard Preparation | Prepare a series of solutions containing the analyte (e.g., 2,4,8-TDBT) at known, varying concentrations (e.g., 5 to 250 ppm). researchgate.net | To cover the expected concentration range in unknown samples. |

| 2. Internal Standard Addition | Add a fixed amount of an internal standard (e.g., DBT-d8) to each calibration standard and unknown sample. nih.gov | To correct for instrumental and matrix-induced variations. |

| 3. Analysis | Analyze the standards and samples using the chosen chromatographic method (e.g., GC-MS). nih.gov | To measure the signal response for the analyte and internal standard. |

| 4. Calibration Curve | Plot the ratio of the analyte signal to the internal standard signal against the analyte concentration for the standards. | To establish the mathematical relationship for quantification. |

| 5. Quantification | Calculate the analyte-to-internal standard signal ratio in the unknown sample and use the calibration curve to determine its concentration. | To find the accurate concentration of the analyte in the sample. |

Optimization of Analytical Parameters for 2,4,8-Trimethyldibenzothiophene in Complex Matrices

Analyzing 2,4,8-TDBT in complex matrices like crude oil, sediment extracts, or asphalt (B605645) fumes presents numerous challenges, including the presence of a vast number of co-eluting compounds and high-boiling point components that can contaminate the analytical system. nih.govresearchgate.netnih.gov Optimization of the entire analytical method, from sample preparation to final detection, is therefore essential.

For GC-MS analysis of crude oils, a key optimization is managing the heavy, high-boiling fraction of the sample. A recently developed backflush system can be applied after the analytes of interest have passed into the analytical column. researchgate.net This system reverses the flow in the injector and pre-column, purging the remaining heavy components and preventing them from contaminating the main column and the mass spectrometer. researchgate.net This leads to higher throughput, lower carry-over between samples, and more reliable results. researchgate.net

Other optimized parameters include the injector temperature, temperature ramp rates, and ion source temperatures to ensure efficient volatilization and ionization of the target compounds without thermal degradation. researchgate.net In LC-MS, optimization involves selecting the appropriate mobile phase composition and gradient to achieve separation, and tuning mass spectrometer parameters like gas temperatures and ion source settings for maximum sensitivity. youtube.com The goal of these optimizations is to achieve a high signal-to-noise ratio for the target analyte, ensuring its reliable detection and quantification even when present at trace levels in a complex background. researchgate.net

Desulfurization Challenges and Strategies for 2,4,8 Trimethyldibenzothiophene Removal

Refractory Nature in Hydrodesulfurization (HDS) Processes

Hydrodesulfurization (HDS) is the most widely used technology in refineries for removing sulfur from petroleum fractions. The process involves the catalytic reaction of sulfur compounds with hydrogen at elevated temperatures and pressures to form hydrogen sulfide (B99878) and the corresponding hydrocarbon. However, the efficiency of HDS is significantly hindered when processing sterically hindered molecules like 2,4,8-trimethyldibenzothiophene.

The molecular structure of this compound presents significant challenges for conventional HDS catalysts, typically composed of Co-Mo or Ni-Mo sulfides on an alumina (B75360) support. The methyl groups attached to the dibenzothiophene (B1670422) core, particularly those at positions 4 and 6 (in the case of 4,6-dimethyldibenzothiophene (B75733), a similarly challenging compound), create steric hindrance. This physical blockage impedes the sulfur atom's access to the active sites on the catalyst surface. nih.gov

For the desulfurization reaction to occur, the sulfur-containing molecule must adsorb onto the catalyst in a specific orientation that allows for the cleavage of the carbon-sulfur bonds. The bulky methyl groups in this compound interfere with this necessary adsorption geometry, thereby reducing the catalytic reactivity. Consequently, much harsher operating conditions, such as higher temperatures and pressures, are required to achieve deep desulfurization, leading to increased operational costs and energy consumption. nih.gov

The refractory nature of alkylated dibenzothiophenes, including this compound, is the primary reason for their persistence in ultra-low sulfur diesel (ULSD) and military-grade jet fuel, JP-8. nih.gov Despite undergoing extensive HDS treatment, these compounds remain in the final fuel product, contributing to the residual sulfur content. JP-8, a kerosene-based fuel used extensively by the U.S. military, is known to be rich in methylated benzothiophenes, making HDS an inefficient desulfurization method for this fuel type. nih.govwikipedia.org The presence of these sulfur compounds is problematic as they can poison the catalysts used in fuel cells, a potential future power source for military applications. nih.gov The composition of sulfur compounds in JP-8 can vary, but analyses have identified 2,3-dimethylbenzothiophene and 2,3,7-trimethylbenzothiophene as major contributors. nih.gov

Table 1: Refractory Sulfur Compounds in Fuels

| Fuel Type | Predominant Refractory Sulfur Compounds | Desulfurization Challenge |

| Ultra-Low Sulfur Diesel (ULSD) | Alkylated dibenzothiophenes (e.g., 4,6-dimethyldibenzothiophene) | Steric hindrance limits HDS effectiveness. nih.gov |

| JP-8 | Methylated benzothiophenes and dibenzothiophenes (e.g., 2,3,7-trimethylbenzothiophene) | HDS is not effective for removing these larger, methylated organosulfur compounds. nih.gov |

Alternative Desulfurization Approaches

Given the limitations of HDS in removing sterically hindered sulfur compounds, significant research has been directed towards developing alternative desulfurization technologies. These include oxidative desulfurization (ODS) and biodesulfurization (BDS), which offer different mechanisms for sulfur removal that can overcome the challenges posed by molecules like this compound.

Oxidative desulfurization (ODS) is a promising alternative that operates under milder conditions than HDS. The fundamental principle of ODS involves two main steps: the selective oxidation of the sulfur atom in the heterocyclic compound to form a sulfoxide (B87167) and then a sulfone, followed by the removal of these oxidized species through solvent extraction or adsorption. The oxidation step increases the polarity of the sulfur compound, making it more soluble in polar solvents and facilitating its separation from the non-polar fuel matrix.

Various catalytic systems have been developed for the ODS process. These often involve an oxidant, such as hydrogen peroxide (H₂O₂), and a catalyst. rsc.org For instance, Keplerate nanoball iso-polyoxomolybdate {Mo132} supported on activated carbon has shown high efficiency in the removal of dibenzothiophene (DBT) using H₂O₂ as the oxidant, achieving up to 99.5% sulfur removal under optimal conditions. rsc.org Another effective catalyst system involves heteropolyanion-substituted hydrotalcite-like compounds, where MgAl-PMo₁₂ demonstrated nearly 100% conversion of DBT at atmospheric pressure and 60 °C. nih.gov The reactivity of different sulfur compounds in ODS is influenced by electron density and steric hindrance, with the general trend being DBT > 4,6-dimethyldibenzothiophene (4,6-DMDBT) > benzothiophene (B83047) (BT) > thiophene (B33073) (TH). nih.gov

The mechanism involves the catalyst activating the oxidant to form highly reactive oxidizing species that attack the electron-rich sulfur atom. This approach circumvents the steric hindrance limitations of HDS because the oxidation reaction does not require the same specific orientation of the molecule on the catalyst surface.

Biodesulfurization (BDS) utilizes microorganisms or their enzymes to selectively cleave carbon-sulfur bonds in organosulfur compounds without degrading the hydrocarbon backbone of the fuel, thus preserving its calorific value. This technology is particularly attractive due to its potential for high selectivity and operation under ambient conditions.

Several bacterial strains have been identified that are capable of desulfurizing dibenzothiophene and its alkylated derivatives. asm.org These include species from genera such as Rhodococcus, Gordona, Arthrobacter, Brevibacterium, and Pseudomonas. asm.org For example, Rhodococcus erythropolis I-19 has demonstrated the ability to transform a wide range of alkylated thiophenic compounds found in petroleum distillates. nih.gov Similarly, a strain identified as RIPI-S81 has shown the capability to grow in a medium containing 4,6-DMDBT as the sole sulfur source and desulfurize it. ajol.info The kinetics of biodesulfurization can be influenced by the hydrophobicity of the substrate, with desulfurization activities in an oil/water two-phase system decreasing with increasing alkylation of the DBT molecule. nih.gov

The most well-characterized biodesulfurization pathway is the "4S" pathway, first identified in Rhodococcus qingshengii IGTS8. nih.govnih.gov This pathway involves a series of enzymatic reactions that specifically target the sulfur atom.

The key enzymes and their transformations in the 4S pathway are:

DszC (Dibenzothiophene monooxygenase): This enzyme catalyzes the initial two oxidation steps, converting dibenzothiophene (DBT) first to dibenzothiophene-5-oxide (DBTO) and then to dibenzothiophene-5,5-dioxide (DBTO₂). nih.gov This step requires oxygen and a reduced flavin. nih.gov

DszA (Dibenzothiophene-5,5-dioxide monooxygenase): This monooxygenase acts on DBTO₂, cleaving one of the C-S bonds of the thiophene ring to form 2-(2'-hydroxyphenyl)benzenesulfinate (HPBS). nih.gov

DszB (2-(2'-hydroxyphenyl)benzenesulfinate desulfinase): This enzyme catalyzes the final step, breaking the remaining C-S bond in HPBS to produce 2-hydroxybiphenyl (HBP) and releasing the sulfur as sulfite. nih.govnih.gov

This enzymatic cascade is highly specific for the sulfur heteroatom and is capable of acting on alkylated derivatives of dibenzothiophene, making it a viable approach for the removal of refractory compounds like this compound. asm.orgnih.gov

Table 2: Comparison of Desulfurization Strategies for Alkylated Dibenzothiophenes

| Strategy | Mechanism | Advantages | Challenges |

| Hydrodesulfurization (HDS) | Catalytic reaction with hydrogen at high temperature and pressure to form H₂S. | Mature and widely implemented technology. | Inefficient for sterically hindered compounds like this compound; requires harsh operating conditions. nih.gov |

| Oxidative Desulfurization (ODS) | Oxidation of sulfur atom to sulfone, followed by extraction. | Operates under mild conditions; overcomes steric hindrance. nih.gov | Requires a two-step process (oxidation and extraction); catalyst and oxidant costs. |

| Biodesulfurization (BDS) | Enzymatic cleavage of C-S bonds by microorganisms. | High selectivity, preserves fuel's calorific value; operates at ambient conditions. | Slower reaction rates compared to chemical methods; biocatalyst stability and activity in real fuel systems. nih.govnih.gov |

Biodesulfurization (BDS) Pathways and Microbial Strains for Alkylated Dibenzothiophenes

Novel Microbial Degradation Pathways for Alkylated Dibenzothiophenes (e.g., 4S Pathway Variations)

The limitations of conventional HDS in removing sterically hindered alkylated dibenzothiophenes (DBTs), such as this compound, have spurred research into biodesulfurization (BDS) as a complementary technology. The most promising and extensively studied microbial pathway for this purpose is the "4S pathway," named for its sulfur-specific removal mechanism that leaves the carbon skeleton of the molecule intact, thus preserving the fuel's caloric value. nih.govfrontiersin.org

The 4S pathway involves a sequence of four enzymatic steps to cleave the carbon-sulfur bonds in DBT. nih.gov The enzymes—DszC, DszA, and DszB, supported by the NADH-FMN oxidoreductase DszD—work in concert to convert DBT sequentially into DBT-5-oxide (DBTO), DBT-5,5'-dioxide (DBTO2), 2-(2'-hydroxyphenyl) benzene (B151609) sulfinate (HPBS), and finally, the sulfur-free product 2-hydroxybiphenyl (HBP). nih.govnih.gov

Research has focused on bacteria, particularly from the genus Rhodococcus, which are known for their robust metabolic capabilities. Strains like Rhodococcus erythropolis IGTS8 have been a model for studying the desulfurization of DBT and its derivatives. mdpi.commdpi.com While the 4S pathway is effective for the parent DBT molecule, its efficiency decreases significantly when faced with alkylated versions like this compound. The alkyl groups, especially those adjacent to the sulfur atom (in positions 4 and 6), create steric hindrance, which impedes the access of desulfurization enzymes to the sulfur atom. nih.gov

The table below illustrates the impact of alkyl substitution on the biodesulfurization efficiency by Rhodococcus erythropolis IGTS8, highlighting the challenges posed by more complex molecules analogous to this compound.

| Sulfur Compound | Biodesulfurization Yield (%) | Specific Desulfurization Rate (mmol/kg DCW/h) |

|---|---|---|

| Dibenzothiophene (DBT) | 94.0 | 0.43 |

| 4-Methyldibenzothiophene (4-MDBT) | 52.0 | 0.20 |

| 4,6-Dimethyldibenzothiophene (4,6-DMDBT) | 32.0 | 0.12 |

| 4,6-Diethyldibenzothiophene (4,6-DEDBT) | 15.0 | 0.06 |

This data, adapted from studies on R. erythropolis IGTS8, shows a clear trend of decreasing desulfurization efficiency with increasing alkylation. mdpi.com Although this compound is not listed, as a C₃-DBT, it is expected to exhibit a desulfurization rate lower than that of 4,6-DMDBT.

Adsorptive Desulfurization Strategies and Materials

Adsorptive desulfurization (ADS) presents a promising alternative or supplement to HDS, operating under mild conditions without the need for high pressure or hydrogen. nih.gov This technology relies on the development of highly selective adsorbent materials that can capture and remove refractory sulfur compounds like this compound from fuel streams.

Selective Adsorption for Refractory Sulfur Compounds

The primary challenge for ADS is achieving high selectivity for sulfur compounds in the presence of other aromatic hydrocarbons (like benzene and naphthalene), which are abundant in fuels and have similar chemical properties. psu.edu Effective adsorbents must possess specific interaction mechanisms to preferentially bind with the sulfur atom in thiophenic rings.

The mechanisms for selective adsorption include:

π-Complexation : This involves the interaction between the π-electrons of the aromatic rings of the sulfur compound and the d-orbitals of metal cations (e.g., Cu⁺, Ag⁺, Ce³⁺) incorporated into the adsorbent structure. researchgate.net

Direct S-M Interaction : A direct bond forms between the sulfur atom of the thiophene and a metal site on the adsorbent. researchgate.net

Acid-Base Interactions : The Lewis acidic sites on an adsorbent can interact with the electron-rich sulfur compounds. researchgate.net

Research has shown that adsorbents can be designed to have a higher affinity for refractory sulfur compounds than for other aromatics. Studies using various carbon-based and zeolite adsorbents have demonstrated that sterically hindered compounds like 4,6-dimethyldibenzothiophene can be selectively removed from model fuel solutions. researchgate.net This selectivity is crucial for developing an economically viable ADS process that does not require the removal of valuable aromatic fuel components. The development of interaction-selective molecular sieving adsorbents, which can differentiate molecules based on guest-host interactions rather than just size, represents a frontier in this area. nih.govnih.gov

Functionalized Sorbent Materials for this compound Removal

To specifically target and enhance the removal of refractory compounds like this compound, researchers are developing various functionalized sorbent materials. The goal is to create materials with high surface area, optimal pore structures, and tailored surface chemistry.

Functionalized Carbon Nanotubes (CNTs) : The surface of CNTs can be modified through acid treatment to introduce oxygen-containing functional groups. researchgate.net These groups enhance the surface affinity of the CNTs for DBT and its derivatives. Studies have shown that functionalized CNTs outperform their non-functionalized counterparts in the removal of DBT, achieving higher percentage removals from model diesel. researchgate.net

Zeolites and Mesoporous Materials : Y-type zeolites, particularly when exchanged with metal cations like Ce(IV) and Cu(II), are excellent candidates for ADS. researchgate.net The uniform pore structure and high surface area of zeolites are beneficial for adsorption. Creating mesoporosity within the zeolite structure can further improve mass transfer, allowing bulky molecules like trimethyldibenzothiophene to access the active sites more easily. The synergy between different metal cations (e.g., Cu and Ce) has been shown to be critical for achieving high adsorption selectivity and capacity. researchgate.net

Molecularly Imprinted Polymers (MIPs) : This advanced technique involves creating polymers with "memory" for a specific target molecule. By synthesizing a polymer in the presence of a template molecule (e.g., 4-methyldibenzothiophene), cavities are formed that are perfectly shaped to selectively re-bind that molecule after the template is removed. researchgate.net Double-template MIPs have been developed for the simultaneous removal of DBT and 4-MDBT with high selectivity and adsorption capacity, demonstrating the potential of this strategy for complex fuel matrices. researchgate.net

The table below summarizes the adsorption capacities of various functionalized materials for different refractory sulfur compounds, illustrating the progress in developing effective adsorbents.

| Adsorbent Material | Target Sulfur Compound | Maximum Adsorption Capacity (mg S/g) |

|---|---|---|

| Functionalized Carbon Nanotubes (FCNTs) | Dibenzothiophene (DBT) | ~18.8 (calculated from 70.48% removal) |

| KOH-Activated Sewage Sludge Carbon | Dibenzothiophene (DBT) | 14.12 |

| Double-Template MIP (Fe₃O₄@mSiO₂@DT-MIP) | 4-Methyldibenzothiophene (4-MDBT) | 113.6 |

| Boron-Doped Activated Carbon (1BDAC) | 4,6-Dimethyldibenzothiophene (4,6-DMDBT) | 8.50 |

This table compiles data from various studies to show the performance of different functionalized adsorbents for refractory sulfur compounds. researchgate.netresearchgate.netelsevierpure.com The high capacity of MIPs highlights the potential of highly tailored materials for selective desulfurization.

Mechanistic and Theoretical Studies of 2,4,8 Trimethyldibenzothiophene Transformations

Reaction Kinetics in Geochemical and Industrial Processes

The reaction kinetics of methylated dibenzothiophenes, including the 2,4,8-trimethyl isomer, are complex and heavily influenced by the reaction conditions and the catalytic systems employed. While specific kinetic data for 2,4,8-trimethyldibenzothiophene is not extensively documented in publicly available literature, general principles derived from studies of related compounds can provide valuable insights.

The formation of this compound in geological settings is a slow process, part of the maturation of organic matter. Its degradation, primarily through industrial processes like HDS, is a key focus of research. The degradation of alkylated dibenzothiophenes typically follows two main pathways: direct desulfurization (DDS) and hydrogenation (HYD).

The rate of these reactions can be generally described by Langmuir-Hinshelwood kinetics, where the rate depends on the surface coverage of the reactants on the catalyst. For a simplified first-order reaction with respect to the organosulfur compound, the rate law can be expressed as:

Rate = k[C₁₅H₁₄S]

Where:

Rate is the rate of reaction.

k is the rate constant.

[C₁₅H₁₄S] is the concentration of this compound.

The rate constant, k, is temperature-dependent and is described by the Arrhenius equation:

k = A * e(-Ea/RT)

Where:

A is the pre-exponential factor.

Ea is the activation energy.

R is the universal gas constant.

T is the absolute temperature.

| Compound | Typical Activation Energy Range (kJ/mol) for HDS | Notes |

| Dibenzothiophene (B1670422) | 70 - 150 | Varies with catalyst and pathway (DDS vs. HYD). |

| 4,6-Dimethyldibenzothiophene (B75733) | Generally higher than DBT | Steric hindrance from methyl groups at the 4 and 6 positions increases the activation energy for the DDS pathway. |

| This compound | Not available | Expected to be influenced by the positions of the three methyl groups, with potential for both steric and electronic effects. |

Table 1: Comparative Activation Energies for HDS of Dibenzothiophenes

This table is illustrative and based on general knowledge from the literature. Specific values can vary significantly.

Temperature and pressure are critical parameters in both the geological formation and industrial processing of this compound.

In geochemical settings, the distribution of methylated dibenzothiophene isomers, including the 2,4,8-trimethyl variant, can serve as an indicator of the thermal maturity of source rocks. researchgate.net As thermal maturity increases, the distribution of isomers tends to shift towards more stable configurations. The relative stability of different isomers is determined by their thermodynamic properties.

In industrial HDS processes, temperature and hydrogen pressure have a profound effect on reaction rates and product selectivity.

Temperature: Increasing the temperature generally increases the rate of HDS reactions according to the Arrhenius equation. researchgate.net However, excessively high temperatures can lead to undesirable side reactions, such as coking, which deactivates the catalyst. For alkylated dibenzothiophenes, higher temperatures are often required to overcome the steric hindrance presented by the alkyl groups.

Pressure: Higher hydrogen pressure typically enhances the rate of the hydrogenation (HYD) pathway in HDS. This is because the HYD route involves the addition of hydrogen to the aromatic rings of the dibenzothiophene molecule before sulfur removal. For sterically hindered molecules like many methylated dibenzothiophenes, the HYD pathway is often favored as it can alleviate the steric constraints around the sulfur atom.

The stability of different trimethyldibenzothiophene isomers under varying temperatures and pressures is a key factor in their reactivity. While specific thermodynamic data for the 2,4,8-isomer is scarce, it is expected that its stability will be comparable to other trimethylated isomers, with minor differences arising from the specific positions of the methyl groups.

Computational Chemistry and Molecular Modeling Insights

Computational chemistry provides a powerful tool to investigate the properties and reactivity of molecules like this compound at the atomic level, offering insights that can be difficult to obtain experimentally.

Theoretical calculations have been used to study the reactivity of a series of methyl-substituted dibenzothiophenes. semanticscholar.org These studies suggest that the position of the methyl groups significantly influences the reactivity. For instance, in a study of x,4,7-trimethyldibenzothiophene isomers, the 2,4,7-isomer was predicted to be the most reactive. semanticscholar.org This increased reactivity was attributed to the electronic effect of the methyl group at the 2-position (para to a carbon atom bonded to the sulfur), which enhances the activity of the sulfur atom. semanticscholar.org

While a detailed electronic structure analysis for this compound is not prominently featured in the reviewed literature, we can infer its likely properties based on the principles of organic chemistry. The methyl groups are electron-donating, which would generally increase the electron density on the aromatic rings. The positions of these groups will determine the specific sites of enhanced or diminished reactivity.

| Property | General Trend for Methylated Dibenzothiophenes | Predicted Influence on this compound |

| HOMO Energy | Increases with methylation | Likely to be higher than unsubstituted dibenzothiophene, indicating greater electron-donating ability. |

| LUMO Energy | Less affected by methylation | Small changes expected. |

| HOMO-LUMO Gap | Decreases with methylation | Suggests increased reactivity compared to the parent compound. |

| Electron Density on Sulfur | Varies with methyl group position | The specific arrangement of methyl groups in the 2,4,8-isomer will determine the local electron density on the sulfur atom. |

Table 2: Predicted Electronic Structure Properties of this compound

This table is based on general trends and predictions. Specific computational studies are needed for precise values.

The first step in the catalytic HDS of organosulfur compounds is their adsorption onto the catalyst surface. The mode and strength of this adsorption are critical for the subsequent reaction. Computational studies have provided valuable insights into the adsorption of dibenzothiophene and its alkylated derivatives on common HDS catalysts like MoS₂ and Ni-Mo-S.

Adsorption can occur in several ways, including:

π-adsorption: The aromatic rings of the dibenzothiophene molecule interact with the catalyst surface.

σ-adsorption (Direct S-adsorption): The sulfur atom interacts directly with a metal site on the catalyst.

For sterically hindered molecules, such as many methylated dibenzothiophenes, the direct σ-adsorption of the sulfur atom can be difficult. researchgate.net The methyl groups can physically block the sulfur atom from accessing the active sites on the catalyst. In such cases, π-adsorption may be the dominant initial interaction, followed by molecular rearrangement to allow for the desulfurization reaction to proceed, often via the HYD pathway.

A theoretical study on trimethyldibenzothiophene isomers suggested that the number of effective adsorption sites can influence reactivity. semanticscholar.org For example, 2,4,7-trimethyldibenzothiophene (B47645) was found to have one effective adsorption site, which was linked to its higher reactivity compared to other isomers with more potential, but less effective, adsorption sites. semanticscholar.org

Environmental Fate and Biogeochemical Cycling of 2,4,8 Trimethyldibenzothiophene

Occurrence in Contaminated Environmental Matrices

Following an oil spill, 2,4,8-trimethyldibenzothiophene, along with other PAHs, partitions into soils and sediments. Its presence and concentration in these matrices are influenced by the type of oil, weathering processes, and the physicochemical properties of the affected environment. While specific quantitative data for this compound is often embedded within the broader analysis of C3-alkylated dibenzothiophenes (C3-DBTs), studies of major oil spills provide insights into its likely environmental concentrations.

For instance, after the Deepwater Horizon oil spill, extensive chemical analysis of contaminated sediments in the Gulf of Mexico revealed the presence of various alkylated PAHs. usm.edu While not always individually speciated, the concentrations of alkylated phenanthrenes, which share a similar three-ring structure with dibenzothiophenes, were found to be significantly higher than their parent PAH in contaminated sediments. usm.edu In heavily contaminated areas, total alkylated PAH concentrations reached up to 1.7 mg g⁻¹ in the sediment. usm.edu It is within this complex mixture of hydrocarbons that this compound is found. The persistence of such compounds is notable; even after weathering, the total concentration of 16 priority PAHs in oil mousse was measured at 0.23 mg g⁻¹ of the total solvent-extractable material. usm.edu

The table below illustrates a representative distribution of petroleum hydrocarbon fractions in sediments after an oil spill, highlighting the context in which C3-dibenzothiophenes like this compound would be present.

Table 1: Illustrative Concentrations of Petroleum Hydrocarbons in Oil Spill Contaminated Sediments

| Hydrocarbon Class | Representative Concentration Range (µg/g dry weight) |

|---|---|

| C3-Benzenes | 0.6 - 1.8 |

| Total n-Alkanes (C9-C38) | 3.6 x 10⁻³ - 2.56 x 10³ |

| Total 16 PAHs | Not specified - 1.7 x 10³ (as alkylated PAHs) |

| Alkylated Phenanthrenes | 100 - 200 |

Note: This table is based on data from the Deepwater Horizon oil spill and is intended to be illustrative of the general context of contamination. Specific concentrations of this compound were not detailed in the cited source. usm.edu

Natural Attenuation and Degradation Pathways

Natural attenuation encompasses the physical, chemical, and biological processes that reduce the mass, toxicity, mobility, volume, or concentration of contaminants in the environment. For this compound, microbial degradation is a key component of this process.

The microbial breakdown of dibenzothiophene (B1670422) and its alkylated derivatives is a subject of extensive research, primarily due to its relevance in bioremediation and the biodesulfurization of fossil fuels. The presence of methyl groups, as in this compound, significantly influences the rate and pathway of degradation.

Two primary aerobic degradation pathways for dibenzothiophene (DBT) have been identified: the Kodama pathway and the 4S pathway. usm.edu

The Kodama Pathway: This pathway involves the initial dioxygenation of one of the benzene (B151609) rings, leading to ring cleavage and the formation of water-soluble metabolites. This is a destructive pathway where the carbon structure of the molecule is broken down.

The 4S Pathway: This is a sulfur-specific pathway where the sulfur atom is sequentially oxidized, leading to the cleavage of the C-S bond and the formation of 2-hydroxybiphenyl without degrading the carbon skeleton. This pathway is of particular interest in industrial applications for removing sulfur from fuels.

The alkylation of the dibenzothiophene molecule generally renders it more resistant to microbial attack. The position and number of alkyl substituents affect the accessibility of the molecule to microbial enzymes. However, various microbial strains have demonstrated the ability to degrade alkylated DBTs. For example, a strain of Sphingomonas sp. has been shown to cometabolically degrade DBT, transforming over 90% of it, with a portion being converted to DBT-5-oxide and DBT-5,5-dioxide via the sulfoxidation pathway. nih.gov

While specific studies focusing solely on this compound are scarce, research on C3-DBTs provides valuable insights. The degradation of these more complex alkylated dibenzothiophenes is often slower and less complete than that of the parent compound.

Table 2: Microbial Genera Capable of Degrading Dibenzothiophene and its Alkylated Derivatives

| Microbial Genus | Degradation Pathway Implicated | Reference |

|---|---|---|

| Pseudomonas | Kodama and 4S pathways | researchgate.net |

| Sphingomonas | Cometabolic, Sulfoxidation | nih.gov |

| Rhodococcus | 4S Pathway | |

| Gordonia | 4S Pathway | |

| Mycobacterium | 4S Pathway |

Note: This table lists genera known to degrade dibenzothiophenes; specific efficiency for the 2,4,8-trimethyl isomer may vary.

In addition to microbial processes, abiotic factors can contribute to the degradation of this compound in the environment. Photochemical degradation, or photolysis, is a key abiotic process for many PAHs exposed to sunlight in surface waters or on surface soils.

The parent compound, dibenzothiophene, is known to absorb UV light at wavelengths greater than 290 nm, making it susceptible to direct photolysis. researchgate.net The process typically involves the oxidation of the sulfur atom, leading to the formation of dibenzothiophene sulfoxide (B87167) and subsequently dibenzothiophene sulfone. These oxidized products are more polar and may be more bioavailable or susceptible to further degradation. One study on the photocatalytic degradation of dibenzothiophene using a TiO2 catalyst found that it readily degrades in aqueous solutions under UV light, with the formation of DBT sulfone being the rate-limiting step for mineralization. researchgate.net

While specific photoproducts of this compound are not well-documented in the available literature, it is expected to follow a similar pattern of photooxidation at the sulfur atom. The presence of methyl groups may influence the rate of photodegradation and the subsequent transformation of the photoproducts. Other abiotic processes such as volatilization and sorption to particulate matter also play a role in the environmental distribution of this compound, but are not degradation processes in themselves.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4,8-trimethyldibenzothiophene, and what key reaction conditions should be optimized?

- Methodological Answer : Synthesis typically involves cross-coupling reactions with Pd-based catalysts (e.g., Pd(PPh₃)₄) in toluene at elevated temperatures (130°C). Optimization should focus on stoichiometric ratios of precursors (e.g., bis(tri-n-butyltin) sulfide) and reaction duration (e.g., 90% yield in 72 hours). Purification via column chromatography is recommended to isolate the product .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Store in airtight containers at room temperature, avoiding light and moisture. Use fume hoods during handling due to potential volatility. Dispose of waste via certified hazardous waste protocols (e.g., US EPA 40 CFR Part 261). Safety protocols for analogous thiophenes recommend wearing nitrile gloves and lab coats .

Q. What spectroscopic methods are recommended for characterizing the structure and purity of this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C) and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Compare spectral data with NIST Standard Reference Database 69 for validation. Quantitative structure-property relationship (QSPR) models can predict missing physical properties .

Advanced Research Questions

Q. What methodological considerations are critical when designing experiments to assess the environmental persistence of this compound in soil matrices?

- Methodological Answer : Conduct slurry-phase biodegradation studies using soil spiked with 50–100 μg/mL of the compound. Monitor degradation via GC-MS over 30–72 hours. Compare enzymatic activity of white-rot fungi (e.g., PL1 strain) in free vs. immobilized forms (e.g., calcium alginate-entrapped microbial preparations). Control for soil pH and organic content to mimic natural conditions .

Q. How can computational approaches like QSPR models enhance the prediction of physicochemical properties for this compound?

- Methodological Answer : Apply Quantum Chemistry and Statistical Thermodynamics-based models (e.g., CC-DPS) to predict logP, solubility, and degradation pathways. Validate predictions against experimental data from NIST or PubChem. Use molecular docking simulations to assess interactions with fungal enzymes for bioremediation studies .

Q. What strategies improve the degradation efficiency of this compound using fungal enzymes in bioremediation studies?

- Methodological Answer : Optimize enzyme activity by pre-treating soil with porous materials (e.g., zeolite or charcoal) to adsorb contaminants. Use crude enzymes from white-rot fungi in buffered media (pH 4.5–5.5) at 30°C. Monitor degradation kinetics with high-performance liquid chromatography (HPLC) and compare immobilized vs. free enzyme systems for scalability .

Contradictions and Validation Notes

- Synthesis Routes : and report differing catalysts (Pd vs. CuCl₂) for analogous thiophenes. Validate via controlled experiments to determine optimal conditions.

- Biodegradation Efficiency : reports 50% degradation in liquid media vs. 20% in soil. Adjust soil-to-water ratios and enzyme concentrations to bridge this gap.

Excluded Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.